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Compound of Interest

Compound Name:
(2,6-Difluoro-4-

isopropoxyphenyl)boronic acid

CAS No.: 2096337-66-3

Cat. No.: B1530104

Get Quote

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid is a key reagent in modern synthetic

chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-

Miyaura coupling.[1] The presence of the ortho-difluoro substitution pattern significantly

influences the electronic properties and conformation of the resulting biaryl products, a feature

often exploited in the design of bioactive molecules and advanced materials. The isopropoxy

group provides a point of structural diversity and modulates solubility. This guide details a

reliable and robust three-step synthetic sequence, beginning from commercially available 3,5-

difluorophenol.

Overall Synthetic Strategy
The synthesis is logically divided into three primary stages:

Precursor Synthesis: Formation of the key intermediate, 1,3-difluoro-5-isopropoxybenzene,

via a Williamson ether synthesis.
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Carbon-Boron Bond Formation: Regioselective installation of the boronic acid moiety through

directed ortho-lithiation and subsequent borylation.

Final Product Generation: Hydrolysis of the intermediate boronate ester to yield the target

boronic acid.

Step 1: Williamson Ether Synthesis

Step 2: Directed ortho-Lithiation & Borylation

Step 3: Hydrolysis

3,5-Difluorophenol

1,3-Difluoro-5-isopropoxybenzene

  i-PrBr, K2CO3
  Acetone, Reflux

2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
(Boronate Ester Intermediate)

  1. n-BuLi, THF, -78 °C
  2. B(O-i-Pr)3

  3. Pinacol

Triisopropyl Borate

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid

  HCl (aq)
  Ether/Water
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Caption: Overall synthetic workflow for (2,6-Difluoro-4-isopropoxyphenyl)boronic acid.
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Part 1: Synthesis of the Key Precursor, 1,3-Difluoro-
5-isopropoxybenzene
Principle and Rationale
The initial step is the O-alkylation of 3,5-difluorophenol with an isopropyl electrophile, a classic

Williamson ether synthesis. The reaction proceeds via an SN2 mechanism. The phenolic

proton, being acidic, is first removed by a moderately strong base (potassium carbonate) to

generate the corresponding phenoxide. This nucleophilic phenoxide then attacks the

electrophilic carbon of 2-bromopropane, displacing the bromide and forming the desired ether

linkage. Acetone is an excellent solvent for this transformation as it readily dissolves the

organic starting materials and has a convenient boiling point for refluxing, while potassium

carbonate is easily removed by filtration upon reaction completion.

Detailed Experimental Protocol
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

add 3,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and

acetone (approx. 3-4 mL per mmol of phenol).

Stir the resulting suspension at room temperature for 15 minutes.

Add 2-bromopropane (1.5 eq) to the suspension via syringe.

Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Upon completion, cool the mixture to room temperature and filter off the inorganic salts

(K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

Combine the filtrate and washings and remove the solvent under reduced pressure using a

rotary evaporator.

Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1 M NaOH (aq) to

remove any unreacted phenol, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in

vacuo to yield 1,3-difluoro-5-isopropoxybenzene as a colorless oil. The product is often of

sufficient purity for the next step, but can be further purified by vacuum distillation if

necessary.

Data Presentation: Reagent Quantities and Conditions
Reagent/Para
meter

Molar Equiv.
Molecular
Weight ( g/mol
)

Suggested
Quantity (for
10g Phenol)

Purpose

3,5-

Difluorophenol
1.0 130.09

10.0 g (76.9

mmol)
Starting Material

Potassium

Carbonate
2.0 138.21

21.3 g (153.8

mmol)
Base

2-Bromopropane 1.5 122.99
14.2 g (115.4

mmol)
Alkylating Agent

Acetone Solvent 58.08 ~300 mL Reaction Solvent

Temperature N/A N/A ~56 °C (Reflux)
Reaction

Condition

Time N/A N/A 12-18 hours
Reaction

Duration

Expected Yield >85%

Part 2: Directed ortho-Lithiation and Borylation
Principle and Rationale
This step is the core of the synthesis, forming the crucial carbon-boron bond. It relies on the

principle of Directed ortho-Metalation (DoM).[2][3] The isopropoxy group on the aromatic ring

acts as a Directed Metalation Group (DMG). The heteroatom (oxygen) coordinates to the

lithium atom of the organolithium base (n-butyllithium), delivering the base to a specific location

and dramatically increasing the kinetic acidity of the adjacent ortho protons.[4]
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Deprotonation occurs regioselectively at the C2 (or C6) position, which is ortho to the

isopropoxy DMG. The resulting aryllithium intermediate is a potent nucleophile. This

nucleophile is then "trapped" by the addition of an electrophilic boron source, triisopropyl

borate, B(Oi-Pr)₃. The aryllithium attacks the electron-deficient boron atom to form a

tetracoordinate boronate complex. Subsequent acidic workup hydrolyzes the borate ester to

the desired boronic acid.

Caption: Mechanism of Directed ortho-Lithiation and Borylation.

Detailed Experimental Protocol
CRITICAL: This reaction must be performed under a strictly inert atmosphere (Nitrogen or

Argon) using anhydrous solvents and reagents.

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

thermometer, and an argon inlet, add 1,3-difluoro-5-isopropoxybenzene (1.0 eq) and

anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via

syringe, ensuring the internal temperature does not rise above -70 °C.

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

In a separate dry flask, dissolve triisopropyl borate (1.3 eq) in anhydrous THF.

Add the triisopropyl borate solution to the aryllithium solution dropwise via cannula or

syringe, again maintaining the temperature at -78 °C.

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

Remove the cooling bath and allow the reaction to warm slowly to room temperature

overnight.

Data Presentation: Reagent Quantities and Conditions

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent/Para
meter

Molar Equiv.
Molecular
Weight ( g/mol
)

Suggested
Quantity (for
10g Precursor)

Purpose

1,3-Difluoro-5-

isopropoxybenze

ne

1.0 172.17
10.0 g (58.1

mmol)
Substrate

n-Butyllithium

(1.6 M)
1.1 64.06

40.0 mL (63.9

mmol)
Lithiating Agent

Triisopropyl

borate
1.3 188.08

14.2 g (75.5

mmol)

Boron

Electrophile

Anhydrous THF Solvent 72.11 ~300 mL Reaction Solvent

Temperature N/A N/A -78 °C to RT
Reaction

Condition

Time N/A N/A ~12 hours
Reaction

Duration

Part 3: Hydrolysis and Product Isolation
Principle and Rationale
The final step is the hydrolysis of the triisopropyl boronate ester formed in situ. In the presence

of aqueous acid, the B-O bonds of the ester are readily cleaved and replaced with hydroxyl

groups, yielding the free boronic acid.[5][6] The product is typically a stable, crystalline solid

that can be isolated by filtration after an extractive workup to remove impurities.

Detailed Experimental Protocol
Cool the reaction mixture from Part 2 in an ice bath.

Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (HCl) until the

aqueous layer is acidic (pH ~1-2).

Transfer the mixture to a separatory funnel and add diethyl ether.
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Separate the layers. Extract the aqueous layer twice more with diethyl ether.

Combine the organic layers and wash with brine.

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude solid can be purified by recrystallization. A common solvent system is a mixture of

hexanes and ethyl acetate. Alternatively, trituration with cold hexanes or pentane can

effectively remove non-polar impurities.

Filter the purified solid and dry under vacuum to yield (2,6-Difluoro-4-
isopropoxyphenyl)boronic acid as a white to off-white crystalline solid.

Characterization
The identity and purity of the final product should be confirmed using standard analytical

techniques:

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

¹⁹F and ¹¹B NMR: To confirm the presence and environment of fluorine and boron atoms.

Mass Spectrometry (MS): To confirm the molecular weight.

Melting Point: To assess purity.

Conclusion
This guide outlines a robust and reproducible three-step synthesis of (2,6-Difluoro-4-
isopropoxyphenyl)boronic acid. By understanding the principles behind each transformation

—from Williamson ether synthesis to directed ortho-lithiation and final hydrolysis—researchers

are well-equipped to successfully prepare this versatile building block for applications in drug

discovery and materials science. Adherence to anhydrous and inert reaction conditions during

the lithiation-borylation sequence is paramount to achieving high yields and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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